[(3-Bromo-4-methoxyphenyl)methyl](propan-2-yl)amine
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Overview
Description
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound with the molecular formula C11H16BrNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves a multi-step process:
Bromination: The starting material, 4-methoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Amination: The brominated intermediate is then reacted with isopropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxyphenylmethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-Bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethylamine.
Substitution: 3-Hydroxy-4-methoxyphenylmethylamine or 3-amino-4-methoxyphenylmethylamine.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The isopropylamine moiety may interact with active sites or binding pockets, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmethylamine: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.
3-Bromo-4-hydroxyphenylmethylamine:
3-Bromo-4-methylphenylmethylamine: The methoxy group is replaced with a methyl group, affecting its steric and electronic properties.
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to the combination of the bromine and methoxy substituents on the phenyl ring, which can confer specific chemical reactivity and biological activity. The isopropylamine moiety further enhances its potential for interaction with various molecular targets.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)13-7-9-4-5-11(14-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
OAHLLZYKFHYEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
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